N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline
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Overview
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate aniline derivative. One common method involves the use of benzotriazole as a nucleophile in a substitution reaction with a suitable electrophile, such as a halomethyl derivative of cyclohexylaniline. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: These compounds share a similar benzotriazole moiety and exhibit pharmacological activities.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: These derivatives have been studied for their cytotoxic and antiviral activities .
Uniqueness
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides additional steric and electronic effects, differentiating it from other benzotriazole derivatives.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-cyclohexylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-23-19-9-5-4-8-18(19)21-22-23/h4-5,8-13,15,20H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTVGBWAWIKGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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